molecular formula C8H18O2Si B1612493 Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 CAS No. 302911-89-3

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4

Cat. No. B1612493
CAS RN: 302911-89-3
M. Wt: 178.34 g/mol
InChI Key: JCANPYOQOFSGFD-KXGHAPEVSA-N
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Description

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 is a stable isotope with a molecular weight of 178.34 . It has a linear formula of (CH3)3SiCD2CD2CO2C2H5 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 is represented by the SMILES string [2H]C([2H])(C(=O)OCC)C([2H])([2H])Si©C . This indicates that the compound contains a trimethylsilyl group attached to a propionate group, with deuterium atoms replacing the hydrogen atoms at the 2 and 3 positions .


Physical And Chemical Properties Analysis

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 has a refractive index of 1.615 (lit.) and a boiling point of 93 °C/40 mmHg (lit.) . It has a density of 0.896 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Modification of Cellulose

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 is involved in the chemical modification of cellulose using ionic liquids as reaction media. For example, in one study, the silylation of cellulose was achieved, resulting in trimethylsilyl cellulose. This process utilized ionic liquids such as i-butyl-3-methylimidazolium chloride and 1-ethyl-3-methylimidazolium chloride, among others, as solvents for cellulose. The reaction conditions were mild, with low temperatures (65°C to 80°C) and a low excess of the reagent, enabling controlled modification of cellulose (Heinze et al., 2008).

Membrane Technology for Liquid-Liquid Separation

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 is also significant in the development of membrane technology. A study discussed poly[(1-trimethylsilyl)-1-propyne]-based membranes intended for liquid-liquid separation. These membranes have shown promise in applications like the pervaporation recovery of organic products from fermentation broths (e.g., preparation of bioethanol and biobutanol) and the nanofiltration separation of organics. The membranes, prepared with specific catalysts, exhibited good chemical resistance under separation conditions and opened avenues for using glassy polymers with a high fraction of unrelaxed free volume in the design of nanofiltration membranes for organic media (Volkov, Volkov, & Khotimskiǐ, 2009).

Biodegradation and Fate in Soil and Groundwater

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 is also relevant in environmental studies, particularly concerning its biodegradation and fate in soil and groundwater. Research has identified microorganisms in soil and groundwater capable of degrading this compound aerobically or via cometabolism. Aerobic biodegradation involves hydroxylation of the ethoxy carbon by monooxygenase enzymes, leading to various intermediates. The study of genes facilitating the transformation of this compound, such as ethB and alkB, has been crucial in understanding its biodegradation pathways. These findings are significant for environmental management, particularly in the bioremediation of contaminated sites (Thornton et al., 2020).

Safety And Hazards

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It is classified as a flammable liquid . The compound should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

ethyl 2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5-7H2,1-4H3/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCANPYOQOFSGFD-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OCC)C([2H])([2H])[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583726
Record name Ethyl 3-(trimethylsilyl)(~2~H_4_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4

CAS RN

302911-89-3
Record name Propanoic-2,2,3,3-d4 acid, 3-(trimethylsilyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302911-89-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(trimethylsilyl)(~2~H_4_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 302911-89-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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